Home > Products > Screening Compounds P86365 > Kdoam-25 citrate
Kdoam-25 citrate -

Kdoam-25 citrate

Catalog Number: EVT-10950589
CAS Number:
Molecular Formula: C21H33N5O9
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kdoam-25 citrate is a potent and selective inhibitor of histone lysine demethylases 5, specifically targeting KDM5A, KDM5B, KDM5C, and KDM5D. This compound has garnered attention for its significant efficacy in inhibiting these enzymes, with half maximal inhibitory concentration (IC50) values reported at 71 nM for KDM5A, 19 nM for KDM5B, 69 nM for KDM5C, and 69 nM for KDM5D . The chemical structure of Kdoam-25 citrate is represented by the molecular formula C21H33N5O9 and a molecular weight of approximately 499.51 g/mol .

Source

Kdoam-25 citrate is synthesized from 2-(2-dimethylamino)ethylamino-2-oxoethylamine, isonicotinamide, and citric acid. The synthesis typically employs solvents such as dimethyl sulfoxide and water, followed by purification through crystallization. The compound is commercially available from various suppliers for research purposes.

Classification

Kdoam-25 citrate is classified as a histone demethylase inhibitor and falls under the category of epigenetic modulators. Its specific action on the KDM5 family of enzymes places it within a niche of compounds utilized in cancer research and gene expression studies.

Synthesis Analysis

Methods

The synthesis of Kdoam-25 citrate involves several key steps:

  1. Reagents: The primary reagents include 2-(2-dimethylamino)ethylamino-2-oxoethylamine, isonicotinamide, and citric acid.
  2. Solvents: Dimethyl sulfoxide and water are commonly used as solvents during the reaction.
  3. Reaction Conditions: The reaction typically occurs under controlled conditions to ensure optimal yield and purity of the final product.
  4. Purification: The crude product is purified through crystallization to obtain the citrate salt form, which is more stable than the free compound .

Technical Details

The industrial production of Kdoam-25 citrate mirrors laboratory synthesis but is conducted on a larger scale with stringent quality control measures to ensure product consistency and efficacy.

Molecular Structure Analysis

Data

The structural data indicates that Kdoam-25 citrate contains multiple nitrogen atoms within its framework, which are crucial for its interaction with histone demethylases. The presence of a carboxylate group enhances its binding affinity to target enzymes .

Chemical Reactions Analysis

Reactions

Kdoam-25 citrate primarily undergoes substitution reactions due to its reactive amine and amide groups. It does not exhibit significant oxidation or reduction reactions under standard laboratory conditions.

Technical Details

Common reagents used in reactions involving Kdoam-25 include dimethyl sulfoxide and various acids or bases for pH adjustments. These reactions are typically performed at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving Kdoam-25 citrate include various methylated derivatives resulting from its interactions with histone lysine demethylases.

Mechanism of Action

Kdoam-25 citrate inhibits the activity of histone lysine demethylases 5 by binding to their active sites. This inhibition leads to an increase in global H3K4 methylation at transcriptional start sites, thereby affecting gene expression and cellular proliferation . Specifically, the compound's selectivity for the KDM5 family allows it to modulate epigenetic regulation effectively.

Physical and Chemical Properties Analysis

Physical Properties

Kdoam-25 citrate is typically stored at temperatures between 2°C to 8°C under nitrogen to maintain stability. The compound appears as a white to off-white powder in its solid state .

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 499.51 g/mol
  • Purity: Greater than 98% as per supplier specifications
    These properties make it suitable for various research applications in biochemistry and molecular biology.
Applications

Kdoam-25 citrate has several scientific applications:

  1. Chemistry: Utilized as a selective inhibitor in studies involving histone demethylases.
  2. Biology: Important for investigating epigenetic regulation of gene expression through histone modification.
  3. Medicine: Shows promise in cancer research, particularly in treating multiple myeloma and overcoming resistance to other therapeutic agents like MEK inhibitors in uveal melanoma .
  4. Industry: Used in developing new therapeutic agents targeting epigenetic modifications .
Mechanisms of Action in Epigenetic Regulation

KDM5/JARID1 Family Inhibition Dynamics

KDOAM-25 citrate functions as a high-affinity inhibitor of the KDM5 (JARID1) subfamily of histone lysine demethylases, comprising KDM5A, KDM5B, KDM5C, and KDM5D. These enzymes catalyze the removal of methyl groups from tri-, di-, and mono-methylated histone H3 lysine 4 (H3K4me3/2/1), a modification tightly linked to transcriptional activation. Biochemical analyses reveal sub-100 nM inhibitory concentrations for all KDM5 paralogs, with exceptional potency against KDM5B (half maximal inhibitory concentration = 19 nM) [1] [3] [10]. This pan-KDM5 inhibition elevates global H3K4me3 levels in cellular systems, disrupting gene repression programs critical for cell cycle progression and differentiation. The compound’s efficacy is demonstrated in multiple myeloma models, where it reduces proliferation with a half maximal effective concentration of ~30–50 μM after sustained exposure [1] [6].

Table 1: Inhibitory Potency of KDOAM-25 Citrate Against KDM5 Enzymes

EnzymeAlternative NameIC₅₀ (nM)
KDM5AJARID1A/RBP271
KDM5BJARID1B/PLU119
KDM5CJARID1C/SMCX69
KDM5DJARID1D/SMCY69

Structural Basis of Histone H3K4me3 Demethylase Inhibition

The molecular efficacy of KDOAM-25 citrate arises from its competitive disruption of the catalytic core within KDM5 enzymes. These Fe(II)- and 2-oxoglutarate (2OG)-dependent oxygenases utilize a conserved Jumonji C (JmjC) domain to oxidatively demethylate H3K4. Structural analyses indicate that KDOAM-25 citrate occupies the 2OG-binding pocket through its pyridine-2-carboxamide core, chelating the active site Fe(II) ion via its carbonyl and pyridyl nitrogen atoms [1] [4]. This coordination prevents 2OG cosubstrate binding and subsequent generation of the reactive Fe(IV)-oxo intermediate required for demethylation. Hydrophobic extensions from the core scaffold engage with subpockets typically accommodating histone substrates, further stabilizing the enzyme-inhibitor complex. Notably, the citrate salt formulation enhances cellular permeability and solubility, facilitating intracellular delivery of the active moiety [6] [10].

Transcriptional Start Site Modulation via H3K4 Methylation Accumulation

Accumulation of H3K4me3 at transcriptional start sites represents a primary consequence of KDM5 inhibition. Genome-wide chromatin immunoprecipitation studies demonstrate that KDOAM-25 citrate induces hypermethylation of H3K4me3 specifically concentrated at promoter-proximal regions and enhancers. In MM1S multiple myeloma cells, treatment elevates H3K4me3 levels by approximately 2-fold at these regulatory elements, correlating with reactivation of silenced tumor suppressor genes and cell cycle regulators [1] [9]. This chromatin remodeling triggers a G₁-phase arrest, characterized by upregulated cyclin-dependent kinase inhibitors (e.g., p21) and downregulated cyclins. The delayed cellular response (5–7 days) suggests that sustained epigenetic reprogramming, rather than acute toxicity, underlies the anti-proliferative effects [1] [6].

Selectivity Profiling Against JmjC-Domain Demethylases

A defining feature of KDOAM-25 citrate is its exceptional selectivity for KDM5 enzymes over related JmjC-domain demethylases. Screening against 55 non-epigenetic targets (kinases, GPCRs, transporters) revealed no significant off-target activity. Within the JmjC family, KDOAM-25 citrate exhibits weak inhibition of KDM4C (half maximal inhibitory concentration = 4.8 μM) and KDM2B (half maximal inhibitory concentration = 4.4 μM), representing >50-fold selectivity versus KDM5B [1] [3]. This specificity is attributed to structural differences in the 2OG-binding cleft; KDM4 enzymes possess a more constricted active site that poorly accommodates the inhibitor’s aminomethylpyridine extension. Cellular immunofluorescence assays confirm this selectivity: KDOAM-25 citrate elevates H3K4me3 without altering H3K9me3 or H3K27me3 marks governed by KDM4 or KDM6 subfamilies [1] [5].

Table 2: Selectivity Profiling of KDOAM-25 Citrate

Enzyme FamilyRepresentative EnzymeIC₅₀Selectivity vs. KDM5B
KDM5KDM5B19 nM1-fold
KDM4KDM4C4.8 μM>250-fold
KDM2KDM2B4.4 μM>230-fold
KDM6KDM6A>10 μM>500-fold

Properties

Product Name

Kdoam-25 citrate

IUPAC Name

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C21H33N5O9

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C15H25N5O2.C6H8O7/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

LOVVSPOOXGDJRT-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.